molecular formula C12H8BrN5O4 B12920862 N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide CAS No. 111604-42-3

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide

Cat. No.: B12920862
CAS No.: 111604-42-3
M. Wt: 366.13 g/mol
InChI Key: UKBJYUKGTUVOHQ-UHFFFAOYSA-N
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Description

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors . The structure incorporates a 5-bromopyrimidine ring, a common scaffold in drug discovery known to participate in key hydrogen bonding interactions within enzyme active sites. Compounds featuring bromopyrimidine subunits are frequently employed in cross-coupling reactions, such as Cu-catalyzed N-arylation, to generate diverse libraries for biological screening . The benzamide component, further functionalized with a nitro group, is a privileged structure found in many biologically active molecules and is often explored for its electron-withdrawing properties and potential role in material science applications, including nonlinear optics (NLO) . This compound is presented as a building block for chemical synthesis and is intended for use in a laboratory research setting. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

111604-42-3

Molecular Formula

C12H8BrN5O4

Molecular Weight

366.13 g/mol

IUPAC Name

N-[(5-bromopyrimidin-2-yl)carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C12H8BrN5O4/c13-7-5-14-11(15-6-7)17-12(20)16-10(19)8-3-1-2-4-9(8)18(21)22/h1-6H,(H2,14,15,16,17,19,20)

InChI Key

UKBJYUKGTUVOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=NC=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide typically involves the reaction of 5-bromopyrimidine with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as bromination, nitration, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Solubility Key Functional Groups Notable Spectral Data (IR/NMR) Reference
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide Soluble in ethanol Thiadiazole, amide, nitro IR: 1682 cm⁻¹ (amide I), 3151 cm⁻¹ (NH)
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide Not reported Chloro, nitro (phenyl) Crystallographic asymmetry correction
5-Bromo-N-(5-bromo-2-pyrimidinyl)-2-hydroxybenzamide Not reported Bromopyrimidine, hydroxybenzamide Molecular formula: C₁₁H₇Br₂N₃O₂

Table 2: Substituent Effects on Cytotoxicity and Reduction Potential (Based on )

Substituent (4-position) σm (Electronic Effect) Reduction Potential (E₁) Cytotoxicity (IC₅₀, NR2-activated)
-NO₂ (Parent compound) +1.27 High 145 (Activation ratio)
-SO₂Me +0.64 Moderate 26 (Activation ratio)

Biological Activity

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H8BrN5O4C_{12}H_{8}BrN_{5}O_{4}, with a molecular weight of approximately 366.12 g/mol. The presence of bromine and nitro groups in its structure suggests potential reactivity and biological activity.

1. Antimicrobial Activity

Nitro compounds, including nitrobenzamides, have been documented for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. This is particularly relevant for compounds that require activation to exert their antimicrobial effects, similar to well-known nitroimidazole derivatives like metronidazole .

2. Anti-inflammatory Properties

Research indicates that nitro-containing compounds can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, derivatives containing the nitro group have shown promise in reducing inflammation by modulating the expression of pro-inflammatory cytokines like IL-1β and TNF-α .

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings Reference
Study on Nitro CompoundsDemonstrated broad-spectrum antimicrobial activity through DNA damage mechanisms.
In vitro assays on Benzamide DerivativesShowed inhibition of iNOS and COX-2, suggesting anti-inflammatory potential.
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features that enhance biological activity in similar compounds.

Biological Activity Summary

The following table summarizes the biological activities attributed to this compound based on its structural analogs:

Activity Type Mechanism Potential Applications
AntimicrobialDNA damage via reactive intermediatesTreatment of bacterial infections
Anti-inflammatoryInhibition of iNOS and COX-2Management of inflammatory diseases
AntineoplasticTargeting cancer cell proliferation pathwaysCancer therapy research

Q & A

Q. What synthetic methodologies are recommended for preparing N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide?

The synthesis of this compound likely involves coupling 5-bromopyrimidin-2-amine with 2-nitrobenzoyl chloride derivatives. A validated approach for analogous benzamide compounds includes:

  • Step 1 : Activation of the carboxylic acid (e.g., 2-nitrobenzoic acid) using coupling agents like thionyl chloride to form the acyl chloride.
  • Step 2 : Reaction with 5-bromopyrimidin-2-amine under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), with a base such as triethylamine to scavenge HCl.
  • Step 3 : Purification via column chromatography (silica gel, using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Key validation steps include monitoring reaction progress by TLC (Rf ~0.4 in 2:1 PE/EA) and confirming purity via melting point analysis and NMR spectroscopy .

Q. How can the identity and purity of this compound be confirmed?

A combination of analytical techniques is recommended:

  • IR Spectroscopy : Detect characteristic peaks for the amide carbonyl (1680–1670 cm⁻¹), nitro group (1520–1480 cm⁻¹), and C-Br stretch (650–500 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR should show aromatic protons of the benzamide (δ 7.5–8.5 ppm) and pyrimidine ring (δ 8.5–9.0 ppm). ¹³C NMR will confirm carbonyl (δ ~165 ppm) and nitro group carbons (δ ~140 ppm) .
  • TLC/HPLC : Purity can be assessed using silica gel GF254 plates (Rf comparison to a standard) or reverse-phase HPLC with UV detection at 254 nm .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and ethanol but insoluble in water due to the nitro and bromine substituents. Solubility tests should follow pharmacopeial methods (e.g., shake-flask technique in ethanol/water mixtures) .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor stability via accelerated thermal stress testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is ideal for confirming the molecular geometry and hydrogen-bonding patterns. Key steps include:

  • Crystallization : Use slow evaporation from ethanol or DMSO/water mixtures.
  • Data Collection : Employ a synchrotron source for high-resolution data (<1.0 Å).
  • Refinement : Use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model thermal parameters and electron density maps. The bromine atom’s heavy atom effect aids phasing . Example metrics: Final R-factor <5%, bond length deviation <0.02 Å .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Analog Synthesis : Modify the pyrimidine ring (e.g., replace Br with Cl or CF₃) or benzamide nitro group (e.g., reduce to NH₂) to assess pharmacological changes .
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. For example, similar pyrimidine derivatives show IC₅₀ values in the nM range against JAK1/2/3 .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to active sites, correlating with experimental IC₅₀ data .

Q. How can advanced spectroscopic methods resolve conflicting data in impurity profiling?

  • LC-MS/MS : Identify trace impurities (e.g., de-brominated byproducts) using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+).
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks caused by rotational isomers or tautomeric forms of the pyrimidine ring .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Br) with ≤0.3% deviation from theoretical values .

Q. What statistical approaches are suitable for validating quantitative determination methods?

Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curve (R² >0.999) across 50–150% of the target concentration.
  • Precision : Repeat intra-day and inter-day analyses (RSD <2%).
  • Accuracy : Spike recovery tests (98–102%) in synthetic mixtures . Example data from analogous compounds shows %RSD of 1.2% for UV-spectrophotometric methods .

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